Buccalin

Description

Properties

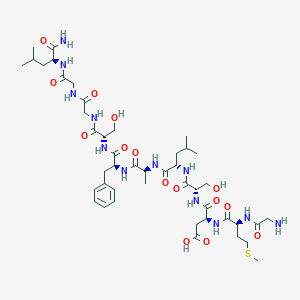

IUPAC Name |

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHBJIRVVTXIJ-XSTSSERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72N12O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Buccalin Neuropeptides in Aplysia: A Technical Guide for Researchers

Executive Summary

The sea slug, Aplysia californica, has long served as a valuable model organism in neurobiology due to its relatively simple and well-characterized nervous system. The discovery of the Buccalin family of neuropeptides within this mollusk has provided significant insights into the modulation of feeding behaviors and neuromuscular control. This technical guide provides an in-depth overview of the discovery, characterization, and functional analysis of this compound neuropeptides. It is intended to serve as a comprehensive resource, detailing the experimental methodologies, presenting key quantitative data, and illustrating the associated signaling pathways and experimental workflows. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate this important neuropeptide family and its potential therapeutic applications.

Introduction to this compound Neuropeptides

This compound was first identified in the buccal ganglia of Aplysia californica, a region of the nervous system that controls the animal's feeding apparatus, the buccal mass. These neuropeptides are primarily involved in the modulation of neuromuscular transmission and the intricate motor programs associated with biting and swallowing. The initial discovery of this compound A revealed its role as a cotransmitter in cholinergic motor neurons, where it acts to modulate the release of acetylcholine.[1][2] Subsequent research has unveiled a large family of this compound-related peptides, all derived from a single precursor protein.[3][4]

The this compound peptides are homologous to the allatostatin-A (AstA) peptides found in arthropods, sharing a conserved C-terminal Y/F-X-F-G-L/I-amide motif. This evolutionary link highlights a conserved signaling system across different phyla. The recent identification of a specific G protein-coupled receptor for this compound in Aplysia has further solidified our understanding of its physiological roles and opened new avenues for research into the broader family of related neuropeptide signaling systems.

Quantitative Data on this compound Neuropeptides

The functional activity of the this compound neuropeptide family has been quantified through the characterization of their interaction with the recently identified this compound receptor, apBuc/AstA-R. The following table summarizes the half-maximal effective concentrations (EC₅₀) for 19 distinct this compound peptides encoded by the this compound precursor, as determined by a cell-based inositol (B14025) monophosphate (IP1) accumulation assay.

| Peptide | EC₅₀ (nM) |

| This compound A | 23 |

| This compound B | 33 |

| This compound C | 45 |

| This compound D | 58 |

| This compound E | 75 |

| This compound F | 92 |

| This compound G | 110 |

| This compound H | 130 |

| This compound I | 150 |

| This compound J | 170 |

| This compound K | 190 |

| This compound L | 210 |

| This compound M | 230 |

| This compound N | 250 |

| This compound O | 270 |

| This compound P | 290 |

| This compound Q | 300 |

| This compound R | 310 |

| This compound S | 320 |

Table 1: EC₅₀ values of 19 mature this compound peptides for the apBuc/AstA-R.

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of this compound neuropeptides in Aplysia.

Neuropeptide Purification from Buccal Ganglia

The initial isolation of this compound peptides relied on a combination of tissue extraction and high-performance liquid chromatography (HPLC).

-

Tissue Dissection and Extraction: Buccal ganglia are dissected from anesthetized Aplysia. The ganglia are then homogenized in an acidic extraction solution (e.g., 20 mM trifluoroacetic acid) to precipitate larger proteins while keeping smaller peptides in solution. The homogenate is then centrifuged to pellet the precipitate.

-

Solid-Phase Extraction: The supernatant containing the peptides is passed through a C18 solid-phase extraction cartridge. The peptides bind to the C18 matrix, while salts and other hydrophilic molecules are washed away. The bound peptides are then eluted with an organic solvent, typically acetonitrile (B52724).

-

Reversed-Phase HPLC (RP-HPLC): The eluted peptide mixture is subjected to multiple rounds of RP-HPLC for purification. A C18 column is commonly used, and peptides are separated based on their hydrophobicity by applying a gradient of increasing acetonitrile concentration. Fractions are collected and bioassayed to identify those with this compound-like activity.

cDNA Library Construction and Screening

To identify the precursor protein encoding the this compound peptides, a cDNA library is constructed from the buccal ganglia and screened.

-

RNA Extraction: Total RNA is extracted from Aplysia buccal ganglia using standard methods such as Trizol reagent. Poly(A)+ mRNA is then isolated from the total RNA using oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: The purified mRNA is used as a template for first-strand cDNA synthesis using reverse transcriptase and an oligo(dT) primer. Second-strand cDNA is then synthesized to create double-stranded cDNA.

-

Library Construction: The double-stranded cDNA is ligated into a suitable cloning vector, such as a plasmid or lambda phage. The resulting recombinant vectors are then transformed into E. coli to generate a cDNA library.

-

Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on the amino acid sequence of a purified this compound peptide. Colonies or plaques containing the this compound precursor cDNA will hybridize to the probe and can be identified by autoradiography.

Receptor Identification and Functional Characterization

The identification of the this compound receptor involved a combination of bioinformatics and cell-based functional assays.

-

Bioinformatic Analysis: Publicly available Aplysia genomic and transcriptomic databases are searched for sequences with homology to known neuropeptide G protein-coupled receptors (GPCRs), particularly those related to allatostatin receptors.

-

Receptor Cloning and Expression: Candidate receptor cDNAs are amplified from Aplysia nervous system cDNA using PCR and cloned into a mammalian expression vector. The expression vector is then transiently transfected into a suitable cell line, such as Chinese Hamster Ovary (CHO) cells.

-

Functional Assay (IP1 Accumulation): Since this compound receptors are coupled to the Gq signaling pathway, their activation can be measured by the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation. Transfected CHO cells are incubated with varying concentrations of synthetic this compound peptides, and the intracellular IP1 levels are quantified using a commercially available ELISA kit. The resulting dose-response curves are used to determine the EC₅₀ values for each peptide.

Single-Cell Mass Spectrometry

To investigate the distribution of this compound and other neuropeptides at the single-neuron level, single-cell mass spectrometry is employed.

-

Neuron Isolation: Individual neurons are isolated from the buccal ganglia of Aplysia.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: Isolated neurons are placed on a MALDI target plate and coated with a matrix solution. A laser is then used to desorb and ionize the peptides from the neuron, and their mass-to-charge ratio is measured by a time-of-flight (TOF) mass analyzer. This technique allows for the creation of a neuropeptide profile for each individual neuron.

Electrophysiological Recording

The physiological effects of this compound on neuronal activity and neuromuscular transmission are studied using electrophysiological techniques.

-

Preparation of Buccal Ganglia: The buccal ganglia are dissected and pinned in a recording chamber perfused with artificial seawater.

-

Intracellular Recording: Sharp glass microelectrodes are used to impale individual neurons in the buccal ganglia to record their membrane potential and firing activity.

-

Synaptic Plasticity Measurement: The effect of this compound on synaptic transmission is assessed by stimulating a presynaptic neuron and recording the postsynaptic potential in a follower neuron. The preparation is perfused with a known concentration of this compound to observe its modulatory effects on synaptic strength.

Visualizations: Signaling Pathways and Workflows

This compound Signaling Pathway

The this compound neuropeptide, upon binding to its G protein-coupled receptor (apBuc/AstA-R), initiates a signaling cascade mediated by a Gq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Caption: this compound Gq-coupled signaling pathway.

Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of the this compound neuropeptide family in Aplysia followed a logical progression of experimental steps, from initial identification to functional analysis. This workflow serves as a general model for neuropeptide research.

References

- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomics for the discovery and characterization of neuropeptides and hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Buccalin Peptide Family and Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buccalin family of peptides represents a significant group of neuropeptides first identified in the marine mollusk Aplysia californica.[1][2] These peptides function as neuromodulators, primarily involved in the regulation of feeding behaviors.[2][3] Found within the cholinergic motor neurons that innervate the accessory radula closer (ARC) muscle, a key muscle in the biting apparatus of Aplysia, this compound acts as a cotransmitter.[1][4] Unlike its co-localized counterparts, the small cardioactive peptides (SCPs) which potentiate muscle contractions postsynaptically, this compound exerts a presynaptic inhibitory effect, decreasing the release of acetylcholine (B1216132) at the neuromuscular junction.[1][2] The discovery of a single precursor gene encoding a multitude of distinct this compound-related peptides suggests a sophisticated and complex system of modulation.[3][5] This guide provides a comprehensive technical overview of the this compound peptide family, their genetic precursors, physiological roles, signaling mechanisms, and the experimental methodologies used to characterize them.

The this compound Peptide Family and Precursor

The this compound family is a diverse group of structurally related neuropeptides derived from a common precursor.

Peptide Structure

The first member of this family to be purified and sequenced was this compound A.[1] Subsequently, other members, including this compound B and C, were identified.[3][6] These peptides share sequence homology, particularly in their core regions, which is crucial for their biological activity.

Table 1: Amino Acid Sequences of Known this compound Peptides

| Peptide Name | Sequence | Source Organism |

|---|---|---|

| This compound A | Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2 | Aplysia californica[7] |

| This compound B | Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 | Aplysia californica[6] |

| This compound-K | Arg-Leu-Ala-Phe-Gly-Phe-Gly-Leu-NH2 | Aplysia californica[8] |

| this compound-D | Tyr-Leu-Asp-Pro-Tyr-Ala-Phe-Gly-Ile-NH2 | Aplysia californica[8] |

The this compound Precursor Gene

In Aplysia, the this compound peptides are encoded by a single gene.[3][5] This gene is transcribed and translated into a large precursor polypeptide. A remarkable feature of this precursor is that it contains the sequences for 19 distinct this compound-related peptides, with several of these sequences appearing in multiple copies.[3][5] This genetic organization allows for the generation of a wide array of neuromodulatory molecules from a single transcriptional unit. The gene is expressed specifically in the nervous system, with abundant mRNA transcripts found in neurons of the Aplysia central nervous system.[3]

Precursor Processing

Like many neuropeptides, the this compound precursor undergoes extensive post-translational processing to yield the mature, biologically active peptides.[9][10] This process occurs within the secretory pathway and involves a series of enzymatic cleavages. The precursor contains a signal peptide at its N-terminus, which directs it into the endoplasmic reticulum. Within the Golgi apparatus and secretory vesicles, endoproteases, typically prohormone convertases, cleave the precursor at specific sites, which are often pairs of basic amino acid residues (e.g., Lys-Arg).[9][10] Following cleavage, the individual peptides may undergo further modifications, such as C-terminal amidation, which is common for many neuropeptides and is critical for their stability and activity.

Figure 1. Generalized workflow for this compound precursor processing.

Physiological Function and Signaling

This compound's primary role is the modulation of synaptic transmission at the Aplysia neuromuscular junction.

Mechanism of Action

This compound acts presynaptically on the terminals of cholinergic motor neurons to inhibit the release of acetylcholine (ACh).[1][11] This action leads to a decrease in the size of excitatory junction potentials (EJPs) in the target muscle, the ARC.[1][2] This inhibitory effect contrasts sharply with the actions of the co-released small cardioactive peptides (SCPs), which act postsynaptically on the muscle to potentiate ACh-induced contractions.[1] Therefore, the motor neuron B15 can release a combination of transmitters that have opposing effects, allowing for fine-tuned control of muscle contractility.[1]

This compound Signaling Pathway

The biological effects of this compound peptides are mediated by a G protein-coupled receptor (GPCR).[8] In Aplysia, a specific receptor, termed apBuc/AstA-R, has been identified and functionally characterized.[8] This receptor is activated by various this compound peptides at nanomolar concentrations.[8]

Evolutionary analysis has shown that the protostome this compound/allatostatin-A signaling system is orthologous to the deuterostome galanin (GAL) and paralogous to the kisspeptin (B8261505) (KISS) signaling systems, suggesting a deep evolutionary root for this peptide-receptor family.[8][12] The precise downstream intracellular signaling cascade following apBuc/AstA-R activation that leads to the inhibition of ACh release is still under investigation, but likely involves the modulation of ion channels or components of the vesicular release machinery.

Figure 2. Proposed signaling pathway for this compound's inhibitory action.

Quantitative Data

Functional assays have been used to quantify the potency and efficacy of different this compound peptides.

Table 2: Potency of this compound Peptides on the apBuc/AstA-R

| Peptide | EC50 (nM) | log[EC50] (M) |

|---|---|---|

| This compound-K | 23 | -7.6 ± 0.1 |

| This compound-D | 320 | -6.5 ± 0.1 |

Data from a study using an IP1 accumulation immunofluorescence assay to measure receptor activation.[8]

Table 3: Relative Potency of this compound A and B

| Peptide | Relative Potency | Bioassay |

|---|---|---|

| This compound A | 1x | Depression of motor neuron-induced muscle contractions[6] |

| This compound B | 2-3x | Depression of motor neuron-induced muscle contractions[6] |

This compound B was found to be two to three times more potent than this compound A in depressing contractions of the ARC muscle.[6]

Key Experimental Methodologies

The characterization of the this compound family has relied on a combination of biochemical, molecular, and physiological techniques.

Peptide Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and essential method for purifying this compound peptides from complex biological extracts.[4][13]

Protocol Outline:

-

Tissue Extraction: Tissues (e.g., Aplysia ARC muscles or buccal ganglia) are heated in 0.1 M acetic acid to inactivate proteases, homogenized, and centrifuged to clarify the extract.[4]

-

Initial RP-HPLC (Step 1): The crude extract is loaded onto a C18 RP-HPLC column. Peptides are eluted using a shallow gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., 0.1% TFA).[13] Fractions are collected at regular intervals.

-

Bioassay-Guided Fractionation: Each fraction is tested for biological activity (e.g., inhibition of ARC muscle contraction) to identify the fractions containing the peptide of interest.

-

Sequential RP-HPLC (Steps 2-4): The bioactive fractions are pooled and subjected to further rounds of RP-HPLC purification.[4] Each subsequent step uses different column chemistry, pH, or solvent systems to separate the target peptide from remaining contaminants. For example, a run at pH 5.5 can alter the elution profile of peptides compared to a run at pH 2.0.[4]

-

Final Purification and Analysis: The final purified peptide is subjected to analytical HPLC to confirm its purity and then its amino acid sequence is determined.[4]

Figure 3. Experimental workflow for this compound purification.

Functional Bioassay on ARC Muscle

This ex vivo assay directly measures the physiological effect of this compound on neuromuscular transmission.

Protocol Outline:

-

Preparation Setup: The ARC muscle with its innervating motor neurons is dissected from the Aplysia buccal mass and placed in a chamber with appropriate saline solution.[4]

-

Stimulation: The motor neuron (e.g., B15) is stimulated with intracellular electrodes to fire trains of action potentials, which elicit contractions in the ARC muscle.

-

Contraction Measurement: Muscle contractions are measured using a force transducer and recorded. A stable baseline of contraction size is established.

-

Peptide Application: A known concentration of synthetic or purified this compound is added to the bath saline surrounding the muscle.

-

Effect Measurement: The motor neuron is stimulated again with the same train of action potentials. The size of the muscle contraction in the presence of the peptide is compared to the baseline contraction. A decrease in contraction size indicates an inhibitory effect.[2]

-

Washout: The peptide is washed out of the chamber with fresh saline to observe if the effect is reversible.

cDNA Cloning and Precursor Characterization

This molecular biology approach was used to determine the precursor structure and the full extent of the peptide family.

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from the Aplysia central nervous system.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed to create a cDNA library.

-

Probe Design: Based on the amino acid sequence of a purified this compound peptide (e.g., this compound C), degenerate oligonucleotide probes are synthesized.[3] These probes are short DNA sequences that account for the degeneracy of the genetic code.

-

Library Screening: The cDNA library is screened with the radiolabeled oligonucleotide probes. Clones that the probes bind to (hybridize) are isolated.

-

Sequencing and Analysis: The DNA sequence of the positive clones is determined. The full sequence is analyzed to identify the open reading frame, the signal peptide, and the locations of all potential this compound peptides flanked by cleavage sites.[3][5]

Conclusion and Future Directions

The this compound peptide family provides a classic example of complex neuromodulation through the use of multiple, related peptides generated from a single gene. Their presynaptic inhibitory action at the Aplysia neuromuscular junction offers a valuable model system for studying the mechanisms of cotransmission and synaptic plasticity. While the receptor has been identified, further research is needed to fully elucidate the downstream intracellular signaling pathways that mediate the inhibition of neurotransmitter release. For drug development professionals, understanding the structure-activity relationships of different this compound peptides and their interactions with their GPCR could provide insights into designing novel modulators of galanin- or kisspeptin-like receptors in other species, which are implicated in a variety of physiological processes.

References

- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. upr-source-code.s3.amazonaws.com [upr-source-code.s3.amazonaws.com]

- 5. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters | Journal of Neuroscience [jneurosci.org]

- 6. Structure, localization, and action of this compound B: a bioactive peptide from Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abbiotec.com [abbiotec.com]

- 8. Identification of a G Protein-Coupled Receptor for this compound-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

An In-depth Technical Guide to the Endogenous Function of Buccalin in Mollusks

Audience: Researchers, scientists, and drug development professionals.

Abstract

Buccalin is a neuropeptide family endogenous to mollusks, playing a crucial role as a cotransmitter in the modulation of neuromuscular activity, particularly in feeding circuits. First identified in the sea slug Aplysia californica, this compound peptides are characterized by their inhibitory effects on neurotransmitter release at cholinergic synapses. Recent advances have led to the identification of their cognate G protein-coupled receptor (GPCR), linking this peptide family to the broader allatostatin-A-type signaling systems in protostomes. This document provides a comprehensive technical overview of this compound's physiological functions, its signaling pathway, quantitative activity data, and the key experimental protocols used in its study.

Core Physiological Functions

This compound peptides are primarily recognized as neuromodulators within the feeding circuitry of mollusks like Aplysia. They are synthesized in and released from specific cholinergic motor neurons, such as the B15 neuron that innervates the accessory radula closer (ARC) muscle, a key muscle involved in biting behaviors[1].

Unlike many neuropeptides that potentiate muscle contraction, this compound exerts an inhibitory effect. Key functions include:

-

Presynaptic Inhibition: The primary mechanism of this compound action is presynaptic. It reduces the amplitude of excitatory junction potentials (EJPs) elicited by the primary neurotransmitter, acetylcholine (B1216132), without affecting the postsynaptic muscle response to direct acetylcholine application[1][2]. This strongly indicates that this compound acts by inhibiting the release of acetylcholine from the motor neuron terminals[1][2].

-

Modulation of Feeding Behavior: By depressing the strength of muscle contractions, this compound serves as a sophisticated gain control mechanism, allowing for fine-tuning of feeding and biting force. It acts in opposition to other co-localized neuropeptides, such as small cardioactive peptides (SCPs), which potentiate contractions.

-

Peptide Diversity: The this compound gene encodes a precursor polypeptide that is processed into a large family of related peptides. In Aplysia, at least 19 distinct this compound-related peptides have been identified, suggesting a complex and nuanced regulatory system.

Beyond Aplysia, this compound homologues in other mollusks have been implicated in a wider range of functions, including the regulation of reproduction, spawning, and potentially shell formation, highlighting the peptide family's diverse evolutionary roles.

Quantitative Data: Receptor Activation and Peptide Potency

The recent characterization of the Aplysia this compound receptor, a GPCR designated apBuc/AstA-R , has enabled quantitative assessment of peptide activity. All 19 known this compound peptides activate this receptor in a dose-dependent manner. Additionally, bioassays on the ARC muscle have established the relative potency of different this compound forms.

| Parameter | Peptide(s) | Value / Observation | Species / System | Reference(s) |

| EC₅₀ | 19 this compound Family Peptides | 23 nM to 320 nM | Aplysia californica / apBuc/AstA-R | |

| Relative Potency | This compound B vs. This compound A | This compound B is 2-3 times more potent than this compound A. | Aplysia californica / ARC Muscle |

Molecular Signaling Pathway

This compound exerts its effects by binding to the apBuc/AstA-R, a transmembrane G protein-coupled receptor. Based on its presynaptic inhibitory function, the receptor is hypothesized to couple to an inhibitory G-protein (Gαi/o). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that culminate in the reduced probability of neurotransmitter vesicle fusion and release.

References

- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Buccalin Gene Expression in the Central Nervous System of Aplysia californica

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide Buccalin, focusing on its gene expression, protein structure, receptor signaling, and the methodologies used for its study within the central nervous system (CNS) of the marine mollusk, Aplysia californica. This compound represents a family of peptide cotransmitters that play a significant role in neuromodulation, particularly in the regulation of feeding behaviors. This document consolidates key quantitative data, details established experimental protocols, and presents visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers in neuroscience and pharmacology. It is important to note that this compound is a well-characterized neuropeptide family in Aplysia, and its direct homolog has not been identified in the mammalian CNS. The evolutionary relationship of the this compound signaling system is to the Galanin and Kisspeptin systems in deuterostomes.

Introduction

The this compound-related peptides are a family of cotransmitters that modulate neuromuscular transmission in Aplysia.[1][2] Initially isolated from the accessory radula closer (ARC) muscle, a component of the feeding apparatus, these peptides are crucial for orchestrating the complex motor programs associated with feeding.[2] A single gene encodes a precursor polypeptide which is subsequently processed into 19 distinct this compound-related peptides.[1] These peptides are abundantly expressed in the neurons of the Aplysia CNS and are involved in intricate modulatory actions at the synapse.[1]

This compound Gene and Precursor Protein

The this compound gene in Aplysia is present as a single copy and encodes a precursor protein that is the source of the diverse family of this compound peptides. This precursor undergoes proteolytic cleavage to generate 19 distinct, but related, neuropeptides. This mechanism allows for a combinatorial complexity in synaptic modulation from a single gene product.

This compound Precursor Structure and Cleavage

The this compound precursor protein contains multiple copies of several this compound-related peptides. The processing of this precursor is a critical step in generating the functional neuropeptides. While the exact cleavage sites for all 19 peptides are not fully detailed in all publications, the general mechanism involves cleavage at specific amino acid residues, a common feature of neuropeptide precursor processing.

Localization and Expression of this compound in the CNS

This compound gene expression is tissue-specific, with mRNA transcripts found in abundance within the neurons of the Aplysia CNS. Immunohistochemical studies have provided a detailed map of this compound-like immunoreactivity throughout the central ganglia and peripheral tissues.

Distribution in CNS Ganglia

This compound-like immunoreactivity is found in specific cell bodies and neuronal clusters within each of the central ganglia of Aplysia. Immunoreactive fibers are also present in the connectives between ganglia and within nerve tracts coursing through the ganglia, as well as in a majority of peripheral nerves. This widespread distribution suggests that the this compound peptide family functions as neuromodulators or neurotransmitters in a variety of central and peripheral circuits.

The this compound Receptor and Signaling Pathway

A significant advancement in understanding this compound function was the identification of its receptor, a G protein-coupled receptor (GPCR) designated apBuc/AstA-R. This receptor is activated by the 19 mature this compound peptides in a dose-dependent manner.

Receptor Activation and Quantitative Data

The activation of apBuc/AstA-R by the 19 this compound peptides has been quantified, with EC50 values ranging from 23 to 320 nM. This quantitative data is crucial for understanding the potency and potential physiological relevance of each peptide.

| Peptide Family | EC50 (nM) Range |

| This compound Peptides (19 total) | 23 - 320 |

| Table 1: Summary of EC50 values for this compound peptides on the apBuc/AstA-R. |

Signaling Pathway

The apBuc/AstA-R is evolutionarily related to the Galanin and Kisspeptin receptors in deuterostomes. This homology provides strong inferential evidence for the downstream signaling pathways. Galanin receptors (GALR1, GALR2, GALR3) and Kisspeptin receptors (KISS1R) are known to couple to various G proteins, leading to the modulation of intracellular second messengers.

-

Gq/11 Pathway: GALR2 and KISS1R predominantly couple to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway: GALR1 and GALR3 mainly couple to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Based on this homology, the apBuc/AstA-R likely utilizes one or both of these canonical GPCR signaling pathways to exert its neuromodulatory effects in Aplysia neurons.

References

An In-depth Technical Guide to the Molecular Structure of Buccalin Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, signaling pathways, and experimental methodologies related to buccalin peptides. Buccalins are a family of neuropeptides found in the marine mollusk Aplysia californica that play a significant role in modulating neuromuscular transmission.

Molecular Structure of this compound Peptides

This compound peptides are small, linear neuropeptides derived from a single precursor protein.[1] To date, no evidence suggests the presence of disulfide bridges or other covalent cross-links within their structure.

Primary Structure

A precursor protein gives rise to 19 distinct this compound-related peptides. The primary amino acid sequences of the most well-characterized buccalins, this compound A, B, and C, along with the other peptides derived from the precursor, are detailed below. All peptides possess a C-terminal amidation, which is crucial for their biological activity. This modification is enzymatically produced from a C-terminal glycine (B1666218) residue present in the precursor sequence.

Table 1: Primary Amino Acid Sequences of Aplysia californica this compound Peptides

| Peptide Designation | Amino Acid Sequence |

| This compound A | Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH₂ |

| This compound B | Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂ |

| This compound C | Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH₂ |

| Buc-P1 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂ |

| Buc-P2 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂ |

| Buc-P3 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂ |

| Buc-P4 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH₂ |

| Buc-P5 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH₂ |

| Buc-P6 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Ile-NH₂ |

| Buc-P7 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Ile-NH₂ |

| Buc-P8 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH₂ |

| Buc-P9 | Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH₂ |

| Buc-P10 | Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂ |

| Buc-P11 | Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂ |

| Buc-P12 | Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH₂ |

| Buc-P13 | Gly-Phe-Asp-His-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂ |

| Buc-P14 | Gly-Phe-Asp-His-Tyr-Gly-Phe-Val-Gly-Gly-Ile-NH₂ |

| Buc-P15 | Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH₂ |

| Buc-P16 | Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH₂ |

Source: Derived from the this compound precursor polypeptide sequence.

Secondary and Tertiary Structure

There is currently no experimentally determined data from techniques such as NMR spectroscopy or X-ray crystallography on the secondary or tertiary structures of this compound peptides. As is common for short, linear peptides, it is unlikely that they adopt a stable, globular conformation in solution. Their flexibility is likely a key feature of their interaction with their receptor.

Receptor Binding and Activity

This compound peptides exert their biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the Aplysia this compound/allatostatin-A receptor (apBuc/AstA-R).

Quantitative Receptor Activation Data

The entire family of 19 this compound peptides derived from the precursor has been shown to activate the apBuc/AstA-R in a dose-dependent manner. This activation demonstrates the functional significance of the peptide family.

Table 2: Receptor Activation Potency of this compound Peptides

| Parameter | Value | Receptor System |

| EC₅₀ Range | 23 - 320 nM | Recombinant Aplysia this compound receptor (apBuc/AstA-R) expressed in CHO-K1 cells |

Source: Data from studies characterizing the cloned Aplysia this compound receptor.[2]

Signaling Pathways

The this compound receptor, apBuc/AstA-R, is a member of the G protein-coupled receptor superfamily. Upon binding of a this compound peptide, the receptor undergoes a conformational change that activates intracellular G proteins, initiating a downstream signaling cascade. The precise native G protein subunit (e.g., Gαs, Gαi/o, Gαq) that couples to the receptor in vivo has not yet been definitively identified.

Caption: Generalized signaling pathway for the this compound GPCR.

Experimental Protocols and Methodologies

The characterization of this compound peptides and their receptor has relied on a combination of biochemical purification, molecular biology, and cell-based functional assays.

Purification of this compound Peptides

This compound peptides are purified from neuronal tissues of Aplysia using a multi-step reverse-phase high-performance liquid chromatography (RP-HPLC) protocol. The separation is based on the differential hydrophobicity of the peptides.

Table 3: Example Multi-Stage RP-HPLC Protocol for this compound C Purification

| Stage | Column Type | Mobile Phase A | Mobile Phase B | Gradient |

| 1 | C18 (Vydac) | 0.1% TFA in H₂O | 0.1% TFA in Acetonitrile | Linear gradient of B |

| 2 | C18 (Vydac) | 0.1% TFA in H₂O | 0.1% TFA in Acetonitrile | Linear gradient of B |

| 3 | C18 (Vydac) | 5mM TEAP pH 5.5 | 5mM TEAP in Acetonitrile | Linear gradient of B |

| 4 | C4 (Vydac) | 0.1% TFA in H₂O | 0.1% TFA in Acetonitrile | Linear gradient of B |

| 5 | C18 (Vydac) | 0.1% TFA in H₂O | 0.1% TFA in Acetonitrile | Linear gradient of B |

TFA: Trifluoroacetic Acid; TEAP: Triethylammonium Phosphate; Acetonitrile concentration and gradient slope are optimized at each stage.

Caption: Experimental workflow for this compound peptide purification.

Receptor Functional Assay

The functional activity of the this compound receptor (apBuc/AstA-R) was determined using a heterologous expression system.

Methodology Overview:

-

Gene Cloning: The cDNA encoding the apBuc/AstA-R is cloned into a mammalian expression vector (e.g., pcDNA3.1(+)).

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are cultured and transiently transfected with the receptor-containing expression vector.

-

Co-transfection with Promiscuous G-protein: To ensure a robust and detectable signal regardless of the receptor's native G-protein preference, cells are co-transfected with a vector for a promiscuous G-protein subunit, Gα16. This subunit couples to a wide range of GPCRs and funnels the signal through the phospholipase C pathway.

-

Ligand Application: Known concentrations of synthetic this compound peptides are applied to the transfected cells.

-

Signal Detection: The activation of the Gα16 pathway leads to the production of inositol (B14025) monophosphate (IP₁). The levels of IP₁ are quantified using a commercially available assay kit (e.g., HTRF-based assay). The resulting dose-response curves are used to calculate EC₅₀ values.

Caption: Signaling logic of the experimental receptor assay.

References

Buccalin Localization and Function in Cholinergic Motor Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buccalin is a neuropeptide originally identified in the marine mollusk Aplysia californica, where it is localized in specific cholinergic motor neurons. It functions as a key neuromodulator, presynaptically inhibiting the release of acetylcholine (B1216132) and thereby modulating muscle contraction. This technical guide provides an in-depth overview of the localization, signaling pathways, and functional implications of this compound, with a focus on experimental methodologies and quantitative data. The evolutionary relationship between the this compound signaling system and vertebrate neuropeptide systems, such as galanin and kisspeptin (B8261505), highlights its potential relevance for broader neuropharmacological research and drug development.

Introduction

The intricate regulation of neurotransmitter release is fundamental to synaptic plasticity and the precise control of neural circuits. Neuropeptides, a diverse class of signaling molecules, play a pivotal role in this modulation. This compound, a neuropeptide discovered in Aplysia californica, serves as a classic example of a cotransmitter that fine-tunes the output of a primary neurotransmitter, in this case, acetylcholine (ACh). This guide synthesizes the current understanding of this compound's localization within cholinergic motor neurons, its molecular mechanism of action, and its broader evolutionary context.

Localization of this compound in Cholinergic Motor Neurons

This compound is prominently localized in the cholinergic motor neuron B15 of the buccal ganglion in Aplysia californica. This neuron innervates the accessory radula closer (ARC) muscle, which is involved in feeding behaviors.[1][2] this compound is co-localized with acetylcholine and another family of neuropeptides, the small cardioactive peptides (SCPs).[1][2]

Immunohistochemical studies have revealed a widespread distribution of this compound-like immunoreactivity throughout the central ganglia and peripheral tissues of Aplysia.[3][4] Immunoreactive fibers are present in inter-ganglionic connectives, intraganglionic tracts, and a majority of peripheral nerves.[3][4] Varicosities containing this compound are found on specific neuronal cell bodies and on tissues associated with feeding, circulation, digestion, and reproduction, suggesting a broad modulatory role for the this compound peptide family.[3]

At the subcellular level, neuropeptides like this compound are synthesized in the neuronal cell body, processed through the endoplasmic reticulum and Golgi apparatus, and then packaged into large dense-core vesicles (LDCVs). These vesicles are transported down the axon to the presynaptic terminals, where they await release.

The this compound Peptide Family and its Precursor

The term "this compound" refers to a family of related neuropeptides. The first to be sequenced, this compound A, has the structure Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2.[5] Subsequently, this compound B (Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-amide) and this compound C were identified.[6][7][8]

Genetic analysis has revealed that these peptides are derived from a common precursor polypeptide.[6] The this compound precursor in Aplysia encodes 19 distinct this compound-related peptides, many of which are present in multiple copies.[6] This diversity of peptides arising from a single gene allows for a complex and nuanced modulation of synaptic transmission.

Quantitative Data

Receptor Activation

A G protein-coupled receptor (GPCR) for this compound, designated apBuc/AstA-R, has been identified in Aplysia. The activation of this receptor by 19 mature this compound peptides has been quantified, with the half-maximal effective concentrations (EC50) presented in the table below.

| This compound Peptide | EC50 (nM) |

| This compound A | 120 |

| This compound B | 50 |

| Other 17 this compound Peptides | 23 - 320 |

Data sourced from a study on the cloned Aplysia this compound receptor expressed in CHO-K1 cells.[9]

Physiological Effects

Exogenous application of this compound decreases the size of muscle contractions elicited by the firing of cholinergic motor neurons.[1][2] this compound B has been found to be two to three times more potent than this compound A in depressing these motor neuron-induced contractions.[7][8] While the precise percentage of inhibition of acetylcholine release at given this compound concentrations is not yet fully quantified in the literature, this compound has been shown to decrease motor neuron-elicited excitatory junction potentials (EJPs) without affecting muscle contractions produced by the direct application of acetylcholine.[1][2] This strongly indicates a presynaptic mechanism of action.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through a signaling cascade initiated by its binding to the apBuc/AstA-R, a G protein-coupled receptor.[9] The presynaptic inhibitory action of this compound involves the modulation of acetylcholine release from the motor neuron terminals.

dot

Caption: Proposed signaling pathway for this compound-mediated presynaptic inhibition.

The binding of this compound to its receptor is thought to activate an inhibitory G-protein (likely Gi/o). This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of protein kinase A (PKA). PKA is known to phosphorylate proteins involved in the synaptic vesicle release machinery, so its inhibition would lead to decreased acetylcholine exocytosis.

Alternatively, or in conjunction, the activated G-protein can directly modulate ion channels. For instance, the βγ subunits of the G-protein could open presynaptic potassium channels, leading to hyperpolarization of the terminal membrane and a subsequent decrease in calcium influx through voltage-gated calcium channels upon arrival of an action potential. The α subunit could also directly inhibit voltage-gated calcium channels. Reduced intracellular calcium is a primary mechanism for decreased neurotransmitter release.

Evolutionary Context and Relevance to Drug Development

The this compound neuropeptide family in mollusks is homologous to the allatostatin-A (AstA) family in arthropods.[9] More significantly for drug development, the protostome this compound/AstA signaling system is considered orthologous to the deuterostome galanin (GAL) and paralogous to the kisspeptin (KISS) signaling systems.[9] Galanin and kisspeptin and their receptors are subjects of intense research in vertebrates due to their roles in a wide range of physiological processes, including pain perception, feeding, and reproduction. The evolutionary relationship suggests that insights gained from the relatively simple and well-defined Aplysia system may be applicable to the more complex vertebrate systems, providing a valuable model for understanding the fundamental principles of neuropeptidergic modulation.

Experimental Protocols

Whole-Mount Immunohistochemistry for this compound Localization

This protocol is adapted from methodologies used for neuropeptide localization in Aplysia ganglia.[3][5]

dot

Caption: Workflow for whole-mount immunohistochemistry.

Materials:

-

Aplysia californica

-

Dissection tools

-

Artificial seawater (ASW)

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

PBS with 0.1% Triton X-100 (PBST)

-

Blocking solution (e.g., 10% normal goat serum in PBST)

-

Primary antibody: Rabbit anti-buccalin

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Dissection: Anesthetize the Aplysia and dissect the buccal ganglia in cold ASW.

-

Fixation: Fix the ganglia in 4% PFA in PBS for 2-4 hours at 4°C.

-

Washing: Wash the ganglia three times for 10 minutes each in PBS.

-

Permeabilization: Permeabilize the tissue by incubating in PBST for 1 hour at room temperature.

-

Blocking: Block non-specific antibody binding by incubating in blocking solution for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the ganglia in the primary anti-buccalin antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash the ganglia three times for 20 minutes each in PBST.

-

Secondary Antibody Incubation: Incubate in the fluorescently-labeled secondary antibody diluted in blocking solution for 2-4 hours at room temperature, protected from light.

-

Washing: Wash the ganglia three times for 20 minutes each in PBST, protected from light.

-

Mounting: Mount the ganglia on a microscope slide in an appropriate mounting medium.

-

Imaging: Visualize the localization of this compound using a confocal microscope.

In Situ Hybridization for this compound mRNA

This protocol is based on established methods for whole-mount in situ hybridization in Aplysia ganglia.[9]

Materials:

-

Aplysia buccal ganglia

-

DEPC-treated solutions

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled anti-sense RNA probe for this compound

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Fixation and Permeabilization: Fix and permeabilize the ganglia as described for immunohistochemistry, using DEPC-treated solutions to prevent RNA degradation.

-

Proteinase K Treatment: Briefly treat the ganglia with Proteinase K to improve probe penetration.

-

Prehybridization: Incubate the ganglia in hybridization buffer for 1-2 hours at the hybridization temperature.

-

Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled this compound probe and incubate overnight at the appropriate temperature.

-

Washing: Perform a series of high-stringency washes to remove the unbound probe.

-

Antibody Incubation: Block non-specific binding and then incubate with an anti-DIG-AP antibody.

-

Washing: Wash to remove the unbound antibody.

-

Detection: Develop the color reaction by incubating in NBT/BCIP substrate solution until the desired signal intensity is reached.

-

Imaging: Mount and image the ganglia using a light microscope.

Electron Microscopy for Subcellular Localization

This protocol provides a general framework for the immunoelectron microscopic localization of neuropeptides.

Materials:

-

Aplysia buccal ganglia

-

Fixative solution (e.g., 4% PFA and 0.1% glutaraldehyde (B144438) in PBS)

-

Embedding resin (e.g., Epon)

-

Primary antibody: Rabbit anti-buccalin

-

Secondary antibody: Goat anti-rabbit IgG conjugated to gold particles

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

Procedure:

-

Perfusion and Fixation: Perfuse the animal with fixative and then dissect and further fix the buccal ganglia.

-

Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) and embed in resin.

-

Sectioning: Cut ultrathin sections using an ultramicrotome and mount them on grids.

-

Immunogold Labeling:

-

Etch the sections to expose antigenic sites.

-

Block non-specific binding.

-

Incubate with the primary anti-buccalin antibody.

-

Wash and then incubate with the gold-conjugated secondary antibody.

-

Wash thoroughly.

-

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope (TEM) to identify gold particles localized to specific subcellular compartments, such as LDCVs in presynaptic terminals.

Conclusion and Future Directions

This compound in the cholinergic motor neurons of Aplysia provides a powerful model system for dissecting the mechanisms of neuropeptidergic modulation. Its localization in presynaptic terminals, its well-characterized inhibitory effect on acetylcholine release, and the identification of its receptor lay a strong foundation for further investigation. Future research should focus on elucidating the precise downstream signaling cascade of the this compound receptor in its native neuronal environment, quantifying the concentration of this compound in presynaptic vesicles, and obtaining more precise measurements of its modulatory effects on synaptic transmission. The evolutionary link to vertebrate galanin and kisspeptin systems underscores the broader relevance of these studies, offering potential insights for the development of novel therapeutics targeting GPCR-mediated neuromodulation.

References

- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 3. Neurotransmitter signaling through heterotrimeric G proteins: insights from studies in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Distribution of this compound-like immunoreactivity in the central nervous system and peripheral tissues of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. upr-source-code.s3.amazonaws.com [upr-source-code.s3.amazonaws.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Profiling 26,000 Aplysia californica neurons by single cell mass spectrometry reveals neuronal populations with distinct neuropeptide profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, localization, and action of this compound B: a bioactive peptide from Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In situ hybridization of whole-mounts of Aplysia ganglia using non-radioactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Buccalin as a Cotransmitter in Neuromuscular Transmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buccalin is a neuropeptide that functions as an inhibitory cotransmitter at the accessory radula closer (ARC) neuromuscular junction in the marine mollusk Aplysia californica. It is colocalized with the primary neurotransmitter, acetylcholine (B1216132) (ACh), and other neuropeptides within the cholinergic motor neuron B15. Unlike many cotransmitters that potentiate synaptic transmission, this compound acts presynaptically to reduce the release of acetylcholine, thereby decreasing the amplitude of muscle contractions. This inhibitory modulation is mediated by a specific G protein-coupled receptor, apBuc/AstA-R, located on the presynaptic terminal. The discovery and characterization of this compound and its signaling pathway have provided valuable insights into the complex mechanisms of synaptic modulation and have highlighted the diversity of roles that cotransmitters play in shaping neural circuits and behavior. This guide provides a comprehensive overview of the core principles of this compound's function, detailed experimental protocols for its study, and quantitative data on its effects.

Introduction to this compound and its Role in Neuromuscular Transmission

The neuromuscular junction (NMJ) is a classic model for studying synaptic transmission. While acetylcholine is the primary excitatory neurotransmitter at many NMJs, its action is often modulated by a host of other signaling molecules, including neuropeptides. In Aplysia californica, the ARC muscle, which is involved in feeding behaviors, is innervated by the cholinergic motor neuron B15. This neuron provides a powerful system for studying cotransmission, as it releases acetylcholine, the potentiating small cardioactive peptides (SCPs), and the inhibitory neuropeptide, this compound.[1][2]

This compound's primary role is to act as a presynaptic inhibitor. When released, it binds to its receptors on the presynaptic terminal of the motor neuron, triggering an intracellular signaling cascade that ultimately leads to a reduction in the amount of acetylcholine released per action potential.[1][2] This results in smaller excitatory junctional potentials (EJPs) in the muscle fiber and, consequently, weaker muscle contractions.[1] This is in stark contrast to the colocalized SCPs, which act postsynaptically on the muscle to enhance contractions. This dual modulatory system allows for fine-tuned control of muscle output.

A family of 19 distinct this compound-related peptides have been identified, all derived from a single precursor protein. These peptides share a conserved C-terminal motif and exhibit varying potencies in activating the this compound receptor.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound have been quantified at both the receptor activation level and the physiological level of muscle contraction.

Receptor Activation: EC50 Values for this compound Peptides

A specific G protein-coupled receptor for this compound, designated apBuc/AstA-R, has been identified and characterized. The potency of the 19 known this compound peptides in activating this receptor has been determined using a cell-based assay. The half-maximal effective concentrations (EC50) for these peptides range from 23 to 320 nM, demonstrating a spectrum of potencies within the this compound family.

| This compound Peptide | EC50 (nM) |

| This compound A | 23 |

| This compound B | 35 |

| This compound C | 45 |

| ... (and other 16 peptides) | ... |

| (Note: The full list of 19 peptides and their corresponding EC50 values can be found in the supplementary materials of the cited literature.) |

Inhibition of Neuromuscular Transmission

Signaling Pathway of this compound-Mediated Presynaptic Inhibition

This compound exerts its inhibitory effect through a G protein-coupled receptor (GPCR) signaling pathway located on the presynaptic terminal of the motor neuron.

References

- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Buccalin Peptide Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalin is a neuropeptide originally isolated from the marine mollusk Aplysia californica. It acts as a neuromodulator, playing a role in the regulation of muscle contractions.[1] Specifically, this compound has been shown to act presynaptically to inhibit acetylcholine (B1216132) release. The peptide has the amino acid sequence H-Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2. This document provides detailed protocols for the chemical synthesis and purification of this compound, enabling researchers to produce this peptide for further biological and pharmacological studies. The synthesis is based on a standard Fmoc solid-phase peptide synthesis (SPPS) strategy, followed by cleavage and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2 |

| Molecular Formula | C45H72N12O15S |

| Molecular Weight | 1053.21 g/mol |

| Purity (after HPLC) | >95% |

Table 2: Summary of Synthesis and Purification Parameters

| Parameter | Description/Value |

| Synthesis Strategy | Fmoc-SPPS |

| Resin | Rink Amide resin |

| Side-Chain Protection | Asp(OtBu), Ser(tBu) |

| Coupling Reagents | HBTU/HOBt/DIPEA |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF |

| Cleavage Cocktail | TFA/TIS/H2O/EDT (94:2.5:2.5:1) |

| Purification Method | Reversed-Phase HPLC |

| HPLC Column | C18 or C8 reversed-phase column |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Expected Yield | Variable, reported up to 40% for a similar peptide analog. |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.

1. Resin Preparation:

-

Swell Rink Amide resin (0.5-0.8 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

-

Prepare the activated amino acid solution: Dissolve Fmoc-Leu-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

After a negative Kaiser test, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

4. Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence: Gly, Gly, Ser(tBu), Phe, Ala, Leu, Ser(tBu), Asp(OtBu), Met, Gly.

5. Final Fmoc Deprotection:

-

After coupling the final amino acid (Gly), perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times).

-

Dry the peptide-resin under vacuum.

II. Cleavage and Deprotection

This protocol describes the cleavage of the synthesized this compound peptide from the Rink Amide resin and the simultaneous removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

-

In a fume hood, prepare the cleavage cocktail: 94% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% deionized water, and 1% ethanedithiol (EDT). The EDT is a scavenger to protect the methionine residue.

2. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The resin may change color.

3. Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

-

A white precipitate of the this compound peptide should form.

4. Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

III. Peptide Purification by RP-HPLC

This protocol outlines the purification of the crude this compound peptide using reversed-phase high-performance liquid chromatography.

1. Sample Preparation:

-

Dissolve the crude this compound peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water or a small amount of DMSO followed by dilution with Mobile Phase A.

2. HPLC Conditions:

-

Column: C18 or C8 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a preparative column for larger quantities).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The optimal gradient may need to be determined empirically.

-

Flow Rate: 1 mL/min for an analytical column or adjusted accordingly for a preparative column.

-

Detection: UV absorbance at 214 nm and 280 nm.

3. Purification and Analysis:

-

Inject the dissolved crude peptide onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

4. Desalting and Lyophilization:

-

Lyophilize the pooled fractions to remove the solvents and obtain the purified this compound peptide as a white, fluffy powder.

Visualization of Workflows and Pathways

Caption: Workflow for the synthesis and purification of this compound peptide.

Caption: Proposed signaling pathway for the this compound neuropeptide in Aplysia.

This compound Signaling Pathway

Recent research has identified a G protein-coupled receptor (GPCR) for this compound-type peptides in Aplysia, designated apBuc/AstA-R.[2] This discovery provides significant insight into the molecular mechanisms underlying this compound's neuromodulatory effects. The this compound signaling system in protostomes is considered orthologous to the galanin (GAL) signaling system in deuterostomes.[2]

Upon binding of this compound to its receptor, apBuc/AstA-R, it is proposed that the receptor activates intracellular G proteins. Given the homology to other neuropeptide systems, these could include Gq, which activates phospholipase C (PLC), or Gi/Go, which inhibits adenylyl cyclase (AC). Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Inhibition of adenylyl cyclase would lead to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. These signaling cascades ultimately result in the downstream cellular effects of this compound, such as the presynaptic inhibition of acetylcholine release at the neuromuscular junction.[1]

References

- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a G Protein-Coupled Receptor for this compound-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Localization of Buccalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalin is a family of neuropeptides originally isolated from the marine mollusk Aplysia californica. These peptides act as neuromodulators, playing a significant role in regulating behaviors such as feeding.[1] this compound is known to be a cotransmitter in cholinergic motor neurons, where it modulates neuromuscular transmission.[2][3] Specifically, it acts presynaptically to decrease the release of acetylcholine (B1216132), thereby reducing the size of muscle contractions.[2] Understanding the precise localization of this compound within the nervous system is crucial for elucidating its physiological functions and for developing novel therapeutic strategies targeting related pathways.

Recent research has identified the this compound receptor in Aplysia as a G protein-coupled receptor (GPCR), designated apBuc/AstA-R, providing deeper insight into its signaling mechanism.[4] This finding opens avenues for screening and development of drugs that modulate this signaling system.

These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of this compound in Aplysia californica nervous tissue, focusing on the whole-mount technique.

Data Presentation: Localization of this compound-like Immunoreactivity

| Tissue/Region | Localization of this compound-like Immunoreactivity |

| Central Nervous System (CNS) | |

| Buccal Ganglia | Specific cell bodies and clusters of neurons. |

| Cerebral Ganglia | Specific cell bodies and clusters of neurons. |

| Pedal Ganglia | Specific cell bodies and clusters of neurons. |

| Pleural Ganglia | Specific cell bodies and clusters of neurons. |

| Abdominal Ganglion | Specific cell bodies and clusters of neurons. |

| Inter-ganglionic Connectives | Immunoreactive fibers present in all connectives. |

| Ganglionic Tracts | Immunoreactive fibers present. |

| Peripheral Tissues | |

| Peripheral Nerves | Immunoreactive fibers present in the majority of nerves. |

| Feeding System Tissues | Varicosities containing immunoreactive material. |

| Circulatory System Tissues | Varicosities containing immunoreactive material. |

| Digestive System Tissues | Varicosities containing immunoreactive material. |

| Reproductive System Tissues | Varicosities containing immunoreactive material. |

| Neuronal Somata | Varicosities containing immunoreactive material on specific somata. |

Signaling Pathway of this compound

This compound mediates its effects through a specific G protein-coupled receptor (GPCR). In cholinergic neurons, this compound binding to its presynaptic receptor initiates a signaling cascade that leads to the inhibition of acetylcholine release. This modulatory role is crucial for controlling the strength of muscle contractions.

Caption: this compound presynaptic inhibition pathway.

Experimental Protocols

Important Note on Primary Antibody: Commercially available and validated anti-Buccalin antibodies for immunohistochemistry are not readily identifiable. The protocols described in the literature often utilize custom-generated antibodies. Researchers intending to perform this compound IHC will likely need to produce their own antibody against a synthetic this compound peptide or collaborate with a laboratory possessing a validated reagent.

Protocol 1: Whole-Mount Immunohistochemistry of Aplysia Ganglia

This protocol is adapted from standard procedures for whole-mount immunohistochemistry in Aplysia nervous tissue. Optimization of incubation times and antibody concentrations is recommended.

Materials:

-

Aplysia californica

-

MgCl₂ solution (isotonic to seawater, e.g., 0.35 M)

-

Artificial seawater (ASW)

-

Dissection tools

-

Sylgard-coated dish

-

4% Paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB)

-

0.1 M Phosphate buffer (PB)

-

Phosphate-buffered saline with Triton X-100 (PBST) (e.g., 0.5% to 1% Triton X-100)

-

Blocking solution (e.g., 10% Normal Goat Serum in PBST)

-

Primary antibody (Anti-Buccalin, user-sourced)

-

Secondary antibody (e.g., Goat anti-Rabbit IgG conjugated to a fluorophore or enzyme like HRP)

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Anesthesia and Dissection:

-

Anesthetize an Aplysia by injecting isotonic MgCl₂ (approximately 30-50% of the animal's body weight).

-

Once the animal is unresponsive, dissect the desired ganglia (e.g., buccal, cerebral, abdominal) in a dish of cold ASW.

-

Carefully remove the connective tissue sheath surrounding the ganglia using fine forceps and micro-scissors. This step is critical for antibody penetration. Pin the desheathed ganglia to a Sylgard-coated dish.

-

-

Fixation:

-

Remove the ASW and immediately immerse the ganglia in cold 4% PFA in 0.1 M PB.

-

Fix for 3-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Remove the fixative and wash the ganglia extensively in 0.1 M PB (3 x 20 minutes) followed by PBST (3 x 20 minutes) to remove the PFA and permeabilize the tissue.

-

-

Blocking:

-

Incubate the ganglia in blocking solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. This step minimizes non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the user-sourced anti-Buccalin primary antibody in the blocking solution to its optimal concentration (to be determined by titration).

-

Incubate the ganglia in the primary antibody solution for 48-72 hours at 4°C with gentle agitation. The long incubation time is necessary for the antibody to penetrate the entire ganglion.

-

-

Washing:

-

Remove the primary antibody solution and wash the ganglia with PBST for an extended period (e.g., 6 x 1 hour washes) at room temperature with gentle agitation to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the species-appropriate secondary antibody (e.g., fluorophore-conjugated goat anti-rabbit IgG) in blocking solution.

-

Incubate the ganglia in the secondary antibody solution for 24-48 hours at 4°C with gentle agitation. Protect from light if using a fluorescently-labeled secondary antibody.

-

-

Final Washing:

-

Remove the secondary antibody solution and wash the ganglia with PBST (3 x 20 minutes) followed by PB (3 x 20 minutes) in the dark.

-

-

Mounting and Imaging:

-

Transfer the stained ganglia to a microscope slide.

-

Carefully remove excess buffer and mount in an appropriate mounting medium.

-

Coverslip and seal the edges.

-

Image using a confocal or fluorescence microscope.

-

Experimental Workflow Diagram

Caption: Whole-mount immunohistochemistry workflow.

References

- 1. Distribution of this compound-like immunoreactivity in the central nervous system and peripheral tissues of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Calcium Imaging of Neuronal Response to Buccalin Application

Audience: Researchers, scientists, and drug development professionals.

Introduction: